molecular formula C16H15ClN2O3 B6417832 N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide CAS No. 1060310-80-6

N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide

Cat. No. B6417832
CAS RN: 1060310-80-6
M. Wt: 318.75 g/mol
InChI Key: VRROMLOLKWMMAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involves the confirmation of their molecular structures by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of a compound is typically confirmed by spectroanalytical data such as NMR, IR, and elemental analysis. For example, the molecular structures of “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives were confirmed by these methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds can be complex. For instance, the synthesis of “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involves several steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, the properties of “N- (4- (4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide” were determined by its physicochemical properties .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, “N- (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, “N- (4- (4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide” has been associated with hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-3-7-14(8-4-12)22-10-16(21)19-13-5-1-11(2-6-13)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRROMLOLKWMMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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